N-(2,2-Difluorocyclooctyl)prop-2-enamide

描述

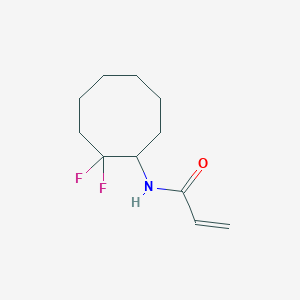

N-(2,2-Difluorocyclooctyl)prop-2-enamide is a synthetic acrylamide derivative characterized by a cyclooctyl ring substituted with two fluorine atoms at the 2,2-positions. This structure confers unique physicochemical properties, including enhanced lipophilicity and conformational rigidity, which may influence its biological activity and pharmacokinetic profile.

属性

IUPAC Name |

N-(2,2-difluorocyclooctyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17F2NO/c1-2-10(15)14-9-7-5-3-4-6-8-11(9,12)13/h2,9H,1,3-8H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDPRQAWANCZNHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1CCCCCCC1(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-Difluorocyclooctyl)prop-2-enamide typically involves the reaction of 2,2-difluorocyclooctanone with prop-2-enamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as column chromatography, to isolate the pure compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing automated systems for reaction monitoring and product isolation.

化学反应分析

Types of Reactions

N-(2,2-Difluorocyclooctyl)prop-2-enamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the difluorocyclooctyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

Reduction: Reduced derivatives with hydroxyl or alkyl groups.

Substitution: Substituted products with new functional groups replacing the difluorocyclooctyl moiety.

科学研究应用

N-(2,2-Difluorocyclooctyl)prop-2-enamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

作用机制

The mechanism of action of N-(2,2-Difluorocyclooctyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and biological context.

相似化合物的比较

Fluorinated and Chlorinated Arylprop-2-enamides

Compounds with halogenated aryl substituents, such as (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamide (), demonstrate potent antibacterial activity against gram-positive bacteria, including MRSA and Mycobacterium tuberculosis (MIC values: submicromolar range). Key findings:

- Fluorine vs. Chlorine: 3,4-Dichlorocinnamanilides () exhibit broader-spectrum antibacterial activity than mono-chlorinated analogs, suggesting that increased halogenation enhances target binding or membrane penetration.

- Trifluoromethyl Groups : Compounds with 3,5-bis(trifluoromethyl)phenyl groups () show superior activity, likely due to enhanced electron-withdrawing effects and lipophilicity (logP ~4.2).

- Cytotoxicity : Dichlorinated derivatives (e.g., (2E)-3-(3,4-dichlorophenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide ) exhibit low cytotoxicity to mammalian cells (IC50 >50 μM), indicating selectivity .

Natural Product-Derived Prop-2-enamides

Compounds isolated from Lycium species, such as N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-3-(4-methoxyphenyl)prop-2-enamide (), exhibit anti-inflammatory activity (IC50: 17.00±1.11 μM) via inhibition of nitric oxide (NO) production. Key features:

- Phenolic and Methoxy Groups: Hydroxyl and methoxy substituents enhance hydrogen bonding with biological targets but reduce lipophilicity (logP ~2.5), limiting membrane permeability.

- Cytotoxicity : Natural derivatives show minimal cytotoxicity (e.g., >80% cell viability at 50 μM), attributed to their polar functional groups .

Prop-2-enamides with Heterocyclic or Aliphatic Substituents

- Osimertinib (Drug Benchmark) : The EGFR inhibitor osimertinib () incorporates a prop-2-enamide group with a methoxy-pyrimidine-indole pharmacophore. Its success highlights the importance of balanced lipophilicity (logP ~3.8) and hydrogen-bonding capacity for kinase targeting .

Comparison to Target Compound : The cyclooctyl group in N-(2,2-Difluorocyclooctyl)prop-2-enamide may mimic the steric effects of osimertinib’s indole-pyrimidine moiety, while fluorine atoms could enhance bioavailability through reduced oxidative metabolism.

Structure-Activity Relationships (SAR) and Physicochemical Properties

Table 1: Key Properties of Prop-2-enamide Analogs

*Estimated using substituent contributions (fluorine: +0.14 per F; cyclooctyl: +2.5).

SAR Insights :

- Halogenation : Fluorine and chlorine improve lipophilicity and target affinity but may increase cytotoxicity if excessively lipophilic.

- Cyclooctyl vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。